molecular formula C18H24N4O2 B3013751 N-(1-cyanocycloheptyl)-2-[(3-acetamidophenyl)amino]acetamide CAS No. 1210176-30-9

N-(1-cyanocycloheptyl)-2-[(3-acetamidophenyl)amino]acetamide

Cat. No.: B3013751
CAS No.: 1210176-30-9
M. Wt: 328.416
InChI Key: AJDAWXRTTISDRB-UHFFFAOYSA-N
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Description

N-(1-cyanocycloheptyl)-2-[(3-acetamidophenyl)amino]acetamide is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocycloheptyl)-2-[(3-acetamidophenyl)amino]acetamide typically involves multiple steps, starting with the preparation of the cyanocycloheptyl intermediate. This intermediate is then reacted with 3-acetamidophenylamine under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include rigorous purification steps, such as recrystallization or chromatography, to obtain a high-purity product suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocycloheptyl)-2-[(3-acetamidophenyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

N-(1-cyanocycloheptyl)-2-[(3-acetamidophenyl)amino]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyanocycloheptyl)-2-[(3-acetamidophenyl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-(4-cyano-1-phenyl-1H-pyrazole): Similar in structure but with a pyrazole ring.

    N-(adamantan-1-yl)alkyl]-acetamides: Similar in having an acetamide group but with different substituents.

Uniqueness

N-(1-cyanocycloheptyl)-2-[(3-acetamidophenyl)amino]acetamide is unique due to its specific combination of a cyanocycloheptyl group and an acetamidophenyl group, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

2-(3-acetamidoanilino)-N-(1-cyanocycloheptyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-14(23)21-16-8-6-7-15(11-16)20-12-17(24)22-18(13-19)9-4-2-3-5-10-18/h6-8,11,20H,2-5,9-10,12H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDAWXRTTISDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)NCC(=O)NC2(CCCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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